molecular formula C7H5BrN4S B7815645 1-(4-bromophenyl)tetrazole-5-thiol

1-(4-bromophenyl)tetrazole-5-thiol

Cat. No.: B7815645
M. Wt: 257.11 g/mol
InChI Key: YJRIGYBILBNKPH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)tetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted with a bromophenyl group and a thiol group

Preparation Methods

The synthesis of 1-(4-bromophenyl)tetrazole-5-thiol typically involves the reaction of 4-bromobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction proceeds through a cycloaddition mechanism, forming the tetrazole ring. The thiol group is then introduced via a nucleophilic substitution reaction using thiourea or similar reagents .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

1-(4-Bromophenyl)tetrazole-5-thiol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include disulfides, sulfonic acids, and various substituted tetrazoles .

Mechanism of Action

The biological activity of 1-(4-bromophenyl)tetrazole-5-thiol is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors involved in various biological pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function .

Comparison with Similar Compounds

1-(4-Bromophenyl)tetrazole-5-thiol can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in the presence of the bromine atom, which can participate in various halogen bonding interactions, potentially enhancing its biological activity and reactivity .

Properties

IUPAC Name

1-(4-bromophenyl)tetrazole-5-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRIGYBILBNKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=NN=N2)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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